dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate
Description
Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate is a thiophene-based derivative characterized by:
- Methyl ester groups at positions 2 and 4 of the thiophene ring.
- A 3-methyl substituent at position 2.
- A 3-phenylpropanoylamino group at position 5, comprising a phenyl ring linked via a three-carbon acyl chain.
Its structural features suggest roles in modulating electronic properties, solubility, and target binding interactions .
Properties
IUPAC Name |
dimethyl 3-methyl-5-(3-phenylpropanoylamino)thiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-11-14(17(21)23-2)16(25-15(11)18(22)24-3)19-13(20)10-9-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLFTHWSNOXHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CCC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387335 | |
| Record name | ST50920353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6128-31-0 | |
| Record name | ST50920353 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Chemical Properties and Structure
DMPTD is characterized by the following chemical structure:
- Chemical Formula : C18H19NO5S
- Molecular Weight : 357.41 g/mol
- Structural Features : The compound contains a thiophene ring, which is known for its electron-rich properties, making it a valuable scaffold in drug design.
Anticancer Activity
One of the most notable applications of DMPTD is its potential as an anticancer agent. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation.
Case Studies and Research Findings
-
In Vitro Studies :
- DMPTD has shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). IC50 values reported range from 0.5 to 2 μM, indicating potent activity .
- The compound's effectiveness was evaluated through flow cytometric analysis, demonstrating its ability to induce apoptosis in treated cells.
- Structure-Activity Relationship (SAR) :
Pharmacological Applications
Beyond its anticancer properties, DMPTD has potential applications in other therapeutic areas:
- Anti-inflammatory Effects :
-
Neuroprotective Properties :
- Preliminary studies indicate that thiophene derivatives can cross the blood-brain barrier, opening avenues for exploring DMPTD's neuroprotective effects against neurodegenerative diseases.
Toxicity and Safety Profile
Understanding the safety profile of DMPTD is crucial for its application in clinical settings:
- Toxicity studies are essential to evaluate the compound's safety margin compared to its therapeutic efficacy.
- Current literature suggests that while some thiophene derivatives exhibit cytotoxicity at high concentrations, DMPTD's selective action on cancer cells may minimize adverse effects on normal tissues .
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The exact molecular targets and pathways involved may vary based on the specific application .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s key structural analogs differ in ester groups (methyl vs. ethyl) and the nature of the amino-linked substituent. Below is a comparative analysis:
Key Observations :
- Electron-withdrawing groups (e.g., trifluoroacetyl, cyanoacetyl) may improve binding affinity to polar protein targets but reduce solubility .
- Aromatic substituents (phenylpropanoyl, phenoxycarbonyl) enable π-π stacking, critical for interactions with hydrophobic protein pockets .
Critical Analysis :
- The trifluoroacetyl analog demonstrates the highest experimentally validated activity (antibacterial), likely due to its strong dipole interactions with target proteins .
- 3-Phenylpropanoyl substituent in the base compound may offer a balance between lipophilicity and target specificity, though in vivo data are needed to confirm this.
Physicochemical Properties
Implications : Higher log P in ethyl/trifluoroacetyl analogs may improve blood-brain barrier penetration but increase toxicity risks.
Q & A
Basic Research Questions
Q. What are the critical steps and catalysts involved in synthesizing dimethyl 3-methyl-5-[(3-phenylpropanoyl)amino]thiophene-2,4-dicarboxylate?
- Methodological Answer : Synthesis typically involves coupling reactions between a thiophene dicarboxylate precursor and a 3-phenylpropanoyl amine derivative. For analogous compounds, Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are used to facilitate amide bond formation under anhydrous conditions . Key steps include:
- Precursor preparation : Activation of the carboxylic acid groups (e.g., esterification).
- Amide coupling : Reaction with 3-phenylpropanoyl chloride in the presence of a base (e.g., triethylamine).
- Purification : Column chromatography or recrystallization to isolate the product.
- Table 1 : Common Catalysts and Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Yield Range (%) | Reference |
|---|---|---|---|---|
| AlCl₃ | THF | 25–40 | 60–75 | |
| FeCl₃ | Dichloromethane | 30–50 | 55–70 |
Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?
- Methodological Answer : A multi-technique approach ensures accurate characterization:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns on the thiophene ring and amide linkage .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detection of ester (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity threshold for biological studies) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize reaction conditions for higher yields?
- Methodological Answer : DoE minimizes experimental trials while maximizing data output. For example:
- Factors to test : Catalyst concentration, temperature, solvent polarity.
- Response variables : Yield, purity, reaction time.
- Software tools : Minitab or JMP for factorial design analysis.
- Case Study : A Central Composite Design (CCD) reduced the number of experiments by 40% while identifying optimal AlCl₃ concentration (0.1 M) and temperature (35°C) for a related thiophene derivative .
Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cycloadditions or enzyme inhibition)?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) to model electron density and reactive sites (e.g., electrophilic aromatic substitution on the thiophene ring) .
- Molecular Docking : Virtual screening against enzyme targets (e.g., kinases) to predict binding affinity and guide medicinal chemistry studies .
- Reaction Pathway Prediction : Tools like Gaussian or ORCA simulate intermediates and transition states for proposed reactions .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., conflicting NMR shifts)?
- Methodological Answer : Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
- Multi-Solvent NMR Analysis : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
- Cross-Validation : Correlate NMR data with X-ray crystallography (if single crystals are obtainable) .
Data Contradiction Analysis
Q. What experimental approaches address conflicting biological activity reports across studies?
- Methodological Answer : Discrepancies may stem from assay conditions or impurities. Best practices:
- Standardized Bioassays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments across labs.
- Purity Reassessment : Re-analyze batches via HPLC-MS to rule out degradation products .
- Meta-Analysis : Compare IC₅₀ values from independent studies to identify outliers or trends .
Tables for Key Data
Table 2 : Comparison of Characterization Techniques
| Technique | Purpose | Key Parameters | Reference |
|---|---|---|---|
| ¹H NMR | Confirm substituent positions | Chemical shifts (δ 6.8–7.5 ppm for aromatic H) | |
| HRMS | Verify molecular formula | m/z accuracy < 2 ppm | |
| X-ray Diffraction | Absolute configuration determination | R-factor < 0.05 |
Table 3 : Biological Activity Trends in Thiophene Derivatives
| Compound Class | Target Enzyme | Avg. IC₅₀ (µM) | Structural Insight | Reference |
|---|---|---|---|---|
| Thiophene-amide derivatives | Tyrosine kinase | 0.8–1.2 | Amide group critical for H-bonding | |
| Ester-substituted thiophenes | COX-2 | 2.5–3.7 | Ester moiety enhances solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
